Ioxilan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMLTINZBQPNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048717 | |
| Record name | Ioxilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107793-72-6 | |
| Record name | Ioxilan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107793-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ioxilan [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107793726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ioxilan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09135 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ioxilan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ioxilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOXILAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Research of Ioxilan
Mechanism of Action and Radiographic Contrast Enhancement
Ioxilan is a nonionic, water-soluble, tri-iodinated x-ray contrast agent. fda.govwikipedia.org Its fundamental mechanism of action is centered on the absorption of x-rays by the iodine atoms within its molecular structure. patsnap.com This property allows for the enhanced visualization of internal body structures during radiographic procedures. drugbank.compharmacompass.com Intravascular injection of this compound opacifies the vessels in the path of its flow, permitting radiographic imaging until significant hemodilution occurs. drugbank.comnih.gov
The diagnostic efficacy of this compound as a contrast agent is derived from the presence of three iodine atoms in its molecular structure. nih.gov Iodine possesses a high atomic number, which makes it efficient at absorbing x-rays. patsnap.com When this compound is introduced into the body, these iodine atoms attenuate the x-ray beam as it passes through, creating a contrast between the tissues containing the agent and the surrounding areas. patsnap.com This differential absorption results in the opacification of the structures being examined, rendering them visible on a radiograph. patsnap.com
Following intravascular administration, this compound is rapidly distributed. drugbank.com The opacification of blood vessels is observed almost immediately along the path of the contrast medium's flow. drugbank.comnih.gov This intravascular contrast is most pronounced shortly after a bolus injection, typically between 15 and 120 seconds. fda.gov Subsequently, this compound diffuses from the vascular system into the extravascular space. fda.gov This movement from the intravascular to the extravascular compartment is a key aspect of its opacification dynamics, allowing for the enhancement of various tissues. fda.gov The increase in tissue density to x-rays is influenced by blood flow, the concentration of this compound, and its extraction by different interstitial tissues. fda.gov In tissues with an intact blood-brain barrier, such as the normal brain, contrast enhancement is primarily due to the presence of this compound within the intravascular space. fda.gov
There is a direct and positive correlation between the iodine content of the administered this compound dose and the degree of radiographic contrast enhancement achieved. fda.govdrugbank.comnih.gov Higher concentrations of iodine result in greater attenuation of x-rays, leading to a more pronounced opacification of the targeted anatomical structures. patsnap.com This principle is fundamental to the use of iodinated contrast agents like this compound in diagnostic imaging. drugbank.comnih.gov
Pharmacokinetic Investigations of this compound
The pharmacokinetics of this compound are characterized by rapid distribution and elimination, with the compound being excreted unchanged primarily by the kidneys. fda.gov
Upon rapid intravenous injection, this compound is immediately absorbed and distributed into the bloodstream, leading to peak iodine plasma levels almost instantaneously. fda.govdrugbank.com Following this immediate peak, the plasma iodine levels experience a rapid decline, typically within 5 to 10 minutes. fda.govnih.gov This initial sharp decrease is attributed to the dilution of the contrast agent as it distributes throughout the vascular and extravascular fluid compartments. fda.govnih.gov
This compound exhibits a distribution profile that is largely confined to the vascular and extravascular fluids. nih.gov The binding of this compound to plasma proteins is considered negligible. fda.govdrugbank.com The apparent volume of distribution for the central compartment has been determined in healthy young volunteers. fda.gov
| Gender | Apparent Volume of Distribution (Central Compartment) |
|---|---|
| Women | 7.2 ± 1.0 L |
| Men | 10.0 ± 2.4 L |
An initial fast distribution phase is followed by a slower elimination phase. fda.gov The average half-life of the initial distribution phase is approximately 13.1 minutes in women and 23.5 minutes in men. fda.gov The subsequent elimination phase has a half-life of about 102.0 minutes in women and 137 minutes in men. fda.gov The majority of the administered dose, around 93.7%, is excreted unchanged in the urine within 24 hours, indicating that renal excretion is the primary route of elimination. fda.govnih.gov
| Gender | Total Clearance (mL·min⁻¹) | Renal Clearance (mL·min⁻¹) |
|---|---|---|
| Women | 95.4 ± 11.1 | 89.4 ± 13.3 |
| Men | 101.0 ± 14.7 | 94.9 ± 16.6 |
There is no evidence to suggest that this compound is metabolized in the body. fda.govdrugbank.com
Distribution Profile: Volume of Distribution and Plasma Protein Binding
Gender-Specific Distribution Differences
Pharmacokinetic studies of this compound have revealed differences in its distribution between male and female subjects. The apparent volume of distribution, which suggests the extent of a drug's distribution in the body's tissues, is observed to be different between genders. In healthy young volunteers, the apparent volume of distribution in the central compartment was 7.2 ± 1.0 L in women and 10.0 ± 2.4 L in men. drugbank.comfda.govnih.govrxlist.compharmacompass.com This indicates that this compound is primarily distributed in the blood. drugbank.comfda.govnih.govrxlist.compharmacompass.com
Table 1: Apparent Volume of Distribution (Central Compartment) of this compound by Gender
| Gender | Apparent Volume of Distribution (L) |
|---|---|
| Women | 7.2 ± 1.0 |
| Men | 10.0 ± 2.4 |
Data represents mean ± standard deviation.
Elimination Pathways and Clearance
The elimination of this compound from the body is a critical aspect of its pharmacokinetic profile, with renal excretion being the predominant pathway.
This compound is primarily cleared from the body by the kidneys. drugbank.com Research shows that a substantial portion of the administered dose is excreted unchanged in the urine. In young, healthy subjects, an average of 93.7% of the this compound dose was excreted unchanged in the urine within 24 hours following intravenous administration. drugbank.comfda.govnih.govpharmacompass.com
The high percentage of this compound recovered unchanged in the urine suggests that other elimination routes are not significant. drugbank.comfda.govnih.govpharmacompass.com Specifically, biliary and/or gastrointestinal excretion are considered unimportant pathways for the elimination of this compound. drugbank.comfda.govnih.govpharmacompass.commedscape.com
Clearance values, which measure the rate at which a drug is cleared from the body, also show some variation between genders. For women, the total clearance was 95.4 ± 11.1 mL/min, with renal clearance being 89.4 ± 13.3 mL/min. drugbank.comfda.govnih.gov For men, the total clearance was 101.0 ± 14.7 mL/min, and the renal clearance was 94.9 ± 16.6 mL/min. drugbank.comfda.govnih.gov
Table 2: Total and Renal Clearance of this compound by Gender
| Gender | Total Clearance (mL/min) | Renal Clearance (mL/min) |
|---|---|---|
| Women | 95.4 ± 11.1 | 89.4 ± 13.3 |
| Men | 101.0 ± 14.7 | 94.9 ± 16.6 |
Data represents mean ± standard deviation.
Metabolic Stability Research
Research indicates that this compound is metabolically stable. There is no evidence to suggest that the compound is metabolized in the body. drugbank.comfda.govnih.govwikipedia.org It is excreted from the body in its original, unchanged form. fda.govpharmacompass.com
Half-Life of Distribution and Elimination Phases
The pharmacokinetics of this compound follow a biphasic model, characterized by an initial, rapid distribution phase followed by a slower elimination phase. fda.gov The half-lives for both phases differ between men and women.
The initial distribution phase has a half-life of 13.1 ± 4.2 minutes in women and 23.5 ± 15.3 minutes in men. drugbank.comfda.govnih.gov The subsequent elimination phase has a longer half-life of 102.0 ± 16.9 minutes in women and 137 ± 35.4 minutes in men. drugbank.comfda.govnih.gov
Table 3: Distribution and Elimination Half-Lives of this compound by Gender
| Phase | Half-Life in Women (minutes) | Half-Life in Men (minutes) |
|---|---|---|
| Distribution | 13.1 ± 4.2 | 23.5 ± 15.3 |
| Elimination | 102.0 ± 16.9 | 137 ± 35.4 |
Data represents mean ± standard deviation.
Gender-Specific Half-Life Differences
The pharmacokinetics of this compound, a tri-iodinated contrast agent, demonstrate notable differences between genders. drugbank.comfda.govwikipedia.org Studies have shown that the drug follows a biphasic and first-order pharmacokinetic model after intravenous administration. fda.gov This involves an initial rapid distribution phase followed by a slower elimination phase, with distinct half-life values observed for males and females in both stages. drugbank.comfda.gov
In the initial distribution phase, the half-life of this compound is shorter in women, averaging 13.1 ± 4.2 minutes, compared to 23.5 ± 15.3 minutes in men. drugbank.comnih.gov This trend continues into the elimination phase, where women exhibit a half-life of 102.0 ± 16.9 minutes, while men have a longer half-life of 137 ± 35.4 minutes. drugbank.comfda.govnih.govmedscape.com
These differences in half-life are accompanied by variations in drug clearance. The total clearance of this compound is slightly lower in women (95.4 ± 11.1 mL·min⁻¹) than in men (101.0 ± 14.7 mL·min⁻¹). drugbank.comnih.gov A similar pattern is seen in renal clearance, with values of 89.4 ± 13.3 mL·min⁻¹ for women and 94.9 ± 16.6 mL·min⁻¹ for men. drugbank.comfda.gov These findings align with broader observations in pharmacology that physiological differences between sexes, such as variations in glomerular filtration rates, can influence drug pharmacokinetics. nih.govmdpi.com
Table 1: Gender-Specific Pharmacokinetic Parameters of this compound
| Pharmacokinetic Parameter | Women | Men |
|---|---|---|
| Distribution Half-Life (t½α) | 13.1 ± 4.2 minutes | 23.5 ± 15.3 minutes |
| Elimination Half-Life (t½β) | 102.0 ± 16.9 minutes | 137 ± 35.4 minutes |
| Total Clearance (CL) | 95.4 ± 11.1 mL·min⁻¹ | 101.0 ± 14.7 mL·min⁻¹ |
| Renal Clearance (CLr) | 89.4 ± 13.3 mL·min⁻¹ | 94.9 ± 16.6 mL·min⁻¹ |
Pharmacodynamic Studies of this compound
This compound is a nonionic, water-soluble, tri-iodinated x-ray contrast agent. fda.govnih.gov Its pharmacodynamic effect is based on the opacification of blood vessels following intravascular injection. drugbank.comfda.gov This process allows for the radiographic visualization of internal body structures until the agent is diluted by bodily fluids. drugbank.comnih.gov As a member of the iodinated contrast media class, its primary mechanism of action involves the absorption of x-rays by the iodine atoms contained within its molecular structure, enhancing the contrast of the resulting image. minicule.compatsnap.com
Relationship between Iodine Concentration and Contrast Effect
A fundamental principle of iodinated contrast agents, including this compound, is the direct correlation between the iodine concentration in the administered dose and the degree of contrast enhancement achieved. drugbank.comfda.govnih.gov Higher concentrations of iodine result in greater attenuation of x-rays, leading to a more pronounced contrast effect in the visualized tissues and vessels. nih.gov Peak plasma iodine levels are observed almost immediately after a rapid intravenous injection, which corresponds to the initial phase of maximum contrast. drugbank.comfda.gov
Temporal Dynamics of Contrast Enhancement
The timing of image acquisition relative to the administration of this compound is critical for optimal contrast enhancement. Following a rapid intravenous injection, peak iodine plasma levels occur instantly. drugbank.comnih.gov However, these levels decrease swiftly, typically within 5 to 10 minutes, as the agent distributes into the vascular and extravascular fluid compartments. drugbank.comfda.gov
Research indicates that the greatest contrast enhancement occurs almost immediately after a bolus injection, generally within a window of 15 to 120 seconds. fda.gov Consequently, for procedures like dynamic computed tomographic imaging, the optimal period for scanning is between 30 and 90 seconds post-injection. fda.gov Specific organ visualization also follows a rapid timeline; for instance, this compound can be seen in the renal parenchyma within 30 to 60 seconds after administration. fda.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Preclinical and Toxicology Research
Animal Model Investigations
Preclinical studies in animal models are fundamental to characterizing the toxicological profile of pharmaceutical compounds like Ioxilan. These investigations provide crucial data on potential target organs for toxicity and help in understanding the mechanisms of adverse effects. For this compound, a nonionic, low-osmolarity iodinated contrast agent, preclinical research has particularly focused on its effects on renal function, given that the kidneys are the primary route of excretion for contrast media.
Acute toxicity studies are designed to evaluate the adverse effects of a substance after a single high dose or multiple doses given within a short period. In preclinical assessments of this compound in rodents, investigations have explored its potential for causing immediate, overt signs of toxicity.
Research indicates that a single intravenous injection of this compound at a dose of 5 g/kg did not result in overt kidney damage in either rats or mice. semmelweis.hunih.gov This finding suggests a low level of acute systemic toxicity in these rodent models at this substantial dosage. While specific median lethal dose (LD50) values from these studies are not detailed in the available literature, the absence of significant pathology at such a high dose is a key indicator of the compound's general safety profile in acute exposure scenarios.
Beyond acute systemic toxicity, preclinical research delves into the effects of compounds on specific organs. For this compound, as with other iodinated contrast agents, the primary focus of organ-specific toxicity assessment has been on the kidneys.
The potential for contrast agents to induce kidney damage, a condition known as contrast-induced nephropathy (CIN) or contrast-induced acute kidney injury (CI-AKI), is a significant area of investigation. Preclinical studies on this compound have utilized various biomarkers to detect and characterize its effects on the kidneys.
Blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) are standard biomarkers used to assess renal function. Elevations in these markers can indicate a decrease in the glomerular filtration rate (GFR).
In a study involving normal Wistar rats, the intravenous administration of this compound was evaluated. The results showed that by day 7 post-administration, serum urea and creatinine levels were normal, indicating no significant impact on these key markers of renal function under the conditions of the study. nih.gov
Interactive Data Table: Serum Renal Biomarkers in Rats (Day 7)
| Biomarker | This compound Group | Control Group |
| Serum Urea | Normal | Normal |
| Serum Creatinine | Normal | Normal |
Note: "Normal" indicates that the values were within the standard reference range for the animal model.
The analysis of urinary enzyme and protein excretion can provide a more sensitive measure of early-stage kidney injury, particularly tubular damage, compared to serum markers like BUN and creatinine.
A study in rats demonstrated that intravenous injection of this compound led to a temporary increase in the urinary excretion of albumin, lactate dehydrogenase (LDH), and gamma-glutamyl transferase (GGT). nih.govnih.gov These findings suggest a transient effect on both glomerular permeability (indicated by albuminuria) and tubular cell integrity (indicated by the enzymatic release of LDH and GGT). nih.govnih.gov Notably, the excretion of glucose and GGT was found to be less pronounced after this compound administration compared to the contrast agent iohexol (B1672079). nih.govnih.gov
Interactive Data Table: Urinary Biomarker Excretion in Rats
| Urinary Biomarker | Effect Observed with this compound |
| Albumin | Increased |
| Lactate Dehydrogenase (LDH) | Increased |
| Gamma-Glutamyl Transferase (GGT) | Increased |
Histological examination of kidney tissue provides a direct visual assessment of any structural changes or damage at the cellular level.
In a study with normal rats, despite the observed transient changes in urinary biomarkers, kidney histology performed at day 7 after this compound administration revealed no discernible differences between the treated and control groups. nih.gov However, a general finding in rodent models of contrast-induced acute kidney injury is the appearance of tubular epithelial cell vacuolization. semmelweis.hunih.gov This vacuolization is considered an early sign of CI-AKI and is thought to result from the pinocytosis of the contrast medium by tubular cells and subsequent lysosomal fusion. semmelweis.hunih.gov It is important to note that tubular vacuolization can be a transient finding and does not always correlate with a loss of renal function. semmelweis.hunih.gov
Organ-Specific Toxicity Assessments
Hepatic Clearance and Imaging
Pharmacokinetic studies in healthy volunteers have shown that this compound is primarily excreted by the kidneys, with approximately 93.7% of the administered dose being excreted unchanged in the urine within 24 hours. fda.govdrugbank.comnih.gov This indicates that biliary and/or gastrointestinal excretion pathways are not significant for this compound, suggesting a low hepatic clearance. fda.govdrugbank.comnih.gov The binding of this compound to plasma proteins is negligible. fda.govdrugbank.com
In preclinical animal studies, the biodistribution of this compound carbonate (IX-C) microparticles and nanoparticles has been investigated in rats. These studies, which analyzed iodine and this compound concentrations in various tissues, provide insights into the potential for hepatic imaging. Following intravenous administration of IX-C nanoparticles, a notable retention of the agent was observed in the blood and liver. While the blood concentration was initially higher, iodine levels in the liver and spleen remained consistent for the subsequent six hours. A gradual decrease in liver concentration was noted, reaching approximately 10% of the injected dose at 24 hours.
Further imaging studies were conducted using IX-C microparticles in rabbits, including those with VX2 liver tumors. Computed tomography (CT) imaging demonstrated dose-dependent enhancement of liver attenuation. In rabbits with VX2 liver tumors, the administration of IX-C microparticles allowed for clear visualization of tumors that were barely detectable without contrast enhancement.
Table 1: Liver Attenuation Enhancement with IX-C Microparticles in Rabbits
| Dose (mg I/kg) | Maximum Liver Attenuation Enhancement (ΔHU) at 30 min |
|---|---|
| 100 | 23 |
| 200 | 38 |
| 270 | 110 |
Vascular Effects and Pain Assessment
Conditioned taste aversion (CTA) studies in rats have been utilized to assess the vascular pain associated with contrast media injections. This psychopharmacological method measures the degree of aversion to a flavored solution that the animal has learned to associate with the injection, providing a quantifiable measure of discomfort.
In a double-blind study involving femoral arteriography in rats, this compound was compared with other nonionic contrast agents, iohexol and iopamidol, as well as a 22% sorbitol solution. The results indicated that the intensity of vascular pain is correlated with the osmolality of the solution rather than its chemotoxicity or ionicity, as all tested substances were similarly hydrophilic and nonionic. This compound, having the lowest osmolality, produced the least amount of vascular pain.
Table 2: Comparative Vascular Pain Assessment Using Conditioned Taste Aversion in Rats
| Test Substance | Osmolality (mOsm) | Relative Pain (Aversion) |
|---|---|---|
| This compound | 690 | Least |
| Iopamidol | 810 | More than this compound |
| Iohexol | 844 | More than Iopamidol |
| Sorbitol (22%) | 1410 | Most |
The impact of contrast media on vascular function, particularly the potential for contrast-induced vascular dysfunction, has been a subject of investigation. A key factor in this dysfunction is the reduction of nitric oxide bioavailability.
A randomized clinical trial was conducted to compare the effects of this compound 350 and Iodixanol (B1672021) 320 on vascular dysfunction. The study found that contrast-induced vascular dysfunction was significantly lower with this compound compared to iodixanol. The risk of developing vascular dysfunction was reported to be 3.59 times lower in the this compound group.
Reproductive and Developmental Toxicology
Reproductive and developmental toxicology studies are essential to evaluate the potential effects of a substance on fertility and embryonic-fetal development. This compound has been assigned a Pregnancy Category B.
Reproduction studies have been conducted in both rats and rabbits. In these preclinical studies, the administration of this compound did not reveal any evidence of impaired fertility or harm to the fetus.
Genotoxicity and Carcinogenicity Assessments
Long-term animal studies to evaluate the carcinogenic potential of this compound have not been performed.
However, this compound has been assessed for its genotoxic potential in a comprehensive series of studies. The results of these assays were negative, indicating that this compound is not genotoxic. The battery of tests included:
The Ames test (bacterial reverse mutation assay)
An in vitro analysis of chromosomal aberrations in human lymphocytes
An in vivo mouse micronucleus assay
An in vivo mouse dominant lethal assay
In Vitro Studies and Cellular Interactions
In vitro assays using human blood and serum have been conducted to determine the cellular interactions of this compound and compare them with other nonionic contrast agents like iohexol and iopamidol.
At a concentration of 35 mgI/mL, this compound was found to have no effect on the morphology of red blood cells. In terms of platelet aggregation, this compound, along with iohexol and iopamidol, demonstrated a concentration-dependent inhibition of ADP-induced platelet aggregation.
The effects of this compound on coagulation factors were also evaluated. The results showed that this compound increased thrombin time, prothrombin time, and partial thromboplastin time. The clinical significance of these in vitro findings has not been established.
Table 3: In Vitro Effects of this compound on Coagulation Factors
| Coagulation Factor | Baseline (Average) | Value after this compound (35 mgI/mL) |
|---|---|---|
| Thrombin Time | 8.0 seconds | 36.9 seconds |
| Prothrombin Time | 12.3 seconds | 17.6 seconds |
| Partial Thromboplastin Time | 55.8 seconds | 77.4 seconds |
Degradation Product Analysis
Detailed analysis of the degradation products of this compound through forced degradation studies is not extensively documented in publicly available scientific literature. While the principles of forced degradation are well-established for pharmaceutical compounds to determine their intrinsic stability and identify potential degradation pathways, specific research detailing the resulting degradants for this compound is not readily accessible.
Forced degradation studies, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH), typically involve subjecting a drug substance to various stress conditions, such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. The objective of these studies is to generate degradation products to a level that allows for their identification and the development of stability-indicating analytical methods. These methods are crucial for ensuring the quality, safety, and efficacy of the final drug product throughout its shelf life.
In the context of other iodinated contrast agents, degradation pathways have been investigated. For instance, studies on similar compounds have sometimes shown susceptibility to cleavage of certain bonds or modifications of side chains under harsh conditions. However, without specific studies on this compound, it is not scientifically accurate to extrapolate these findings.
The analysis and characterization of potential degradation products would typically involve sophisticated analytical techniques. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a primary tool for separating and identifying impurities and degradants. Nuclear magnetic resonance (NMR) spectroscopy and other spectroscopic methods would be employed for the definitive structural elucidation of any significant degradation products formed.
Given the lack of specific data in the public domain regarding the degradation products of this compound, a data table summarizing these products cannot be provided at this time. Further research and publication of such studies would be necessary to populate the following illustrative table with accurate information.
Table 1: Illustrative Table of Potential this compound Degradation Product Analysis
| Stress Condition | Potential Degradation Products | Analytical Method Used |
|---|---|---|
| Acid Hydrolysis | Data not available | Data not available |
| Base Hydrolysis | Data not available | Data not available |
| Oxidation | Data not available | Data not available |
| Photolysis | Data not available | Data not available |
| Thermal | Data not available | Data not available |
Clinical Research Methodologies and Findings
Clinical Trial Design and Patient Cohorts
The clinical development of Ioxilan involved rigorous study designs to establish its efficacy as a contrast agent. These trials were structured to provide a direct comparison with other existing agents in relevant patient populations.
Randomized, Double-Blind Comparative Studies
Clinical trials for this compound were designed as randomized, double-blind, comparative studies. In these controlled trials, this compound was evaluated against an active comparator, iohexol (B1672079), at identical iodine concentrations. This methodology ensured that any observed differences in imaging efficacy were attributable to the contrast agent itself, minimizing bias from either the patient or the investigator. A total of 530 patients administered this compound and 540 patients who received the iohexol comparator were evaluated for efficacy across these studies.
| Study Design Feature | Description |
| Study Type | Randomized, Double-Blind, Comparative |
| Comparator | Iohexol Injection |
| Blinding | Both patients and investigators were unaware of the assigned contrast agent. |
| Objective | To compare the efficacy of this compound with an established contrast agent. |
Patient Stratification and Risk Factors
Patients included in the clinical trials for this compound presented with a range of medical conditions relevant to the diagnostic procedures being studied. For instance, studies evaluating coronary arteriography and left ventriculography included patients with conditions such as altered coronary artery perfusion or altered ventricular function. Similarly, trials for contrast-enhanced computed tomography (CECT) of the head and body involved patients with various vascular disorders.
While specific inclusion and exclusion criteria documents are not detailed, the patient populations in these trials were implicitly stratified by the underlying pathology requiring the diagnostic imaging. Cautionary notes in clinical documentation indicate that patients with certain pre-existing conditions were considered to be at higher risk. These conditions included advanced vascular disease, congestive heart disease, and diabetes. The study designs accounted for these factors when evaluating the performance of the contrast agent.
Efficacy Evaluation in Diagnostic Procedures
The efficacy of this compound was systematically evaluated based on the quality of the radiographic images produced and the subsequent ability for a clinician to make a medical diagnosis. The primary measures for efficacy were consistent across different angiographic procedures. Visualization quality was typically rated on a scale of excellent, good, poor, or no image.
Cerebral Arteriography
In clinical trials for cerebral arteriography, this compound (300 mgI/mL) was assessed for its ability to opacify cerebral vessels for radiographic visualization. The evaluation focused on the quality of the angiograms and their utility in diagnosing cerebrovascular conditions. The results demonstrated that this compound provided effective vessel opacification, leading to images of diagnostic quality that were comparable to those obtained with the active control, iohexol.
Coronary Arteriography and Left Ventriculography
Four randomized, double-blind clinical trials were conducted to evaluate this compound (350 mgI/mL) in patients undergoing coronary arteriography and left ventriculography. The patient cohorts included individuals with conditions affecting coronary artery perfusion and ventricular function. Efficacy was assessed in 139 patients who received this compound and 142 patients who received iohexol. The findings showed that this compound produced images of good or excellent quality, allowing for a successful radiological diagnosis. The results were determined to be similar to those achieved with iohexol.
| Procedure | Patient Cohort Size (this compound) | Patient Cohort Size (Comparator) | Efficacy Outcome |
| Coronary Arteriography / Left Ventriculography | 139 | 142 | Results were similar to the comparator (iohexol). |
Visceral Angiography and Aortography
This compound (350 mgI/mL) was indicated and evaluated for the radiographic contrast evaluation of the aorta and its major visceral arterial branches. Clinical evaluations confirmed its efficacy in these procedures. The quality of visualization was found to be sufficient for diagnostic purposes, with outcomes comparable to those of the comparator agent. In studies assessing aortography and selective visceral arteriography, visualization was rated as good or excellent in all patients, and a radiological diagnosis was successfully made in 100% of the patients who received this compound.
Peripheral Arteriography
This compound is indicated for intra-arterial use in peripheral arteriography. fda.gov Its specific physicochemical properties, such as low viscosity, are considered advantageous for procedures involving peripheral vessels. dicardiology.com The lower viscosity is reported to facilitate easier injection and better flow to reach distal vessels, which can enhance visualization and image quality. dicardiology.com
In randomized, double-blind clinical trials evaluating this compound for aortography and visceral angiography, visualization ratings were assessed in comparison to the nonionic monomer iohexol. rxlist.com In these studies, a radiologic diagnosis was successfully made in 90% of the patients who received this compound. rxlist.com The visualization ratings were rated as good or excellent for the majority of these patients, with results being similar to those achieved with iohexol. fda.govrxlist.com
Excretory Urography
This compound is indicated for intravenous use in excretory urography, a radiographic study that evaluates the renal parenchyma, pelvicalyceal system, ureters, and bladder. fda.govdrugbank.comradiopaedia.org The procedure involves the intravenous injection of a contrast agent, which is then filtered by the kidneys and opacifies the urinary tract. nih.gov
Contrast-Enhanced Computed Tomography (CECT) of Head and Body
This compound is indicated for intravenous injection to provide contrast enhancement in CECT imaging of the head and body, including the intrathoracic, intraabdominal, and retroperitoneal regions. fda.govdrugbank.com The use of an iodinated contrast agent like this compound opacifies vessels and allows for the radiographic visualization of internal body structures. medchemexpress.comnih.gov
The clinical efficacy of this compound for CECT of the head and body was established in five randomized, double-blind clinical trials. fda.gov These trials included a total of 146 patients who received this compound and 149 who received iohexol. fda.gov The studies focused on patients with vascular disorders. fda.gov The results demonstrated that the performance of this compound in providing diagnostic-quality images was similar to that of iohexol. fda.gov
Image Quality and Diagnostic Acceptability Metrics
The assessment of image quality and diagnostic acceptability in clinical trials of this compound primarily utilized subjective, qualitative metrics. These evaluations are a form of Visual Grading Analysis (VGA), where radiologists or clinicians rate images based on predefined scales. nih.gov
In studies for excretory urography and CECT, visualization quality was a key endpoint, with findings demonstrating that this compound produced images of comparable quality to iohexol. fda.gov For peripheral arteriography, aortography, and visceral angiography, image quality was commonly assessed using a "good or excellent" rating scale. fda.govrxlist.com A primary metric for diagnostic acceptability was the ability to make a conclusive radiologic diagnosis. Clinical trials reported high rates of diagnostic success, with a diagnosis being made in 90% to 100% of patients who received this compound across various imaging procedures. fda.govrxlist.com
Safety and Tolerability in Clinical Use
The safety and tolerability of this compound have been evaluated in numerous clinical trials. Adverse reactions to iodinated contrast agents are generally categorized as either chemotoxic or idiosyncratic. fda.gov Chemotoxic reactions are related to the agent's physicochemical properties, dose, and injection speed, while idiosyncratic reactions are less predictable. fda.gov
Comparative Safety Profiles with Other Contrast Agents (e.g., Iohexol, Iodixanol (B1672021), Diatrizoate)
The safety profile of this compound has been compared to other commonly used iodinated contrast agents.
Diatrizoate : Diatrizoate is a high-osmolar, ionic contrast agent. A study in rats directly compared the effects of this compound, iohexol, and diatrizoate on kidney function. nih.gov The results indicated that the kidney was most affected by diatrizoate, less by iohexol, and least by this compound, suggesting a more favorable renal safety profile for this compound. nih.gov Clinical comparisons between iohexol and diatrizoate have shown that iohexol produces remarkably few side effects and is considered safer for intravenous urography. nih.gov
Adverse Reaction Incidence and Severity
The incidence of adverse reactions with this compound has been documented in clinical trials. In a pooled analysis of patients, the most frequently reported side effects were generally mild to moderate in severity. fda.govdrugs.com
Common adverse reactions reported with a frequency of 1% or greater include headache (3.6%), fever (1.7%), nausea (1.5%), angina pectoris (1.3%), and hypertension (1.1%). drugs.com Other less common effects (occurring in 0.1% to 1%) include dizziness, chills, rash, urticaria, and injection site hematoma. fda.govdrugs.com
The table below summarizes the incidence of selected adverse events from controlled clinical trials comparing this compound to a comparator agent (iohexol). fda.gov
| Adverse Event | This compound (n=531) | Comparator (n=542) |
|---|---|---|
| Headache | 19 (3.6%) | 15 (2.8%) |
| Fever | 9 (1.7%) | 11 (2.0%) |
| Angina Pectoris | 7 (1.3%) | Not specified |
| Nausea | Not specified in this source | Not specified in this source |
| Hematoma at Injection Site | 4 (0.8%) | 0 (0%) |
| Chills | 3 (0.6%) | 0 (0%) |
Serious, life-threatening reactions and fatalities have been associated with the administration of all iodine-containing contrast media, though they are rare. fda.govdrugs.com Most of these severe events are of cardiovascular origin, with cardiac arrest being a primary feature. drugs.com
Renal Safety and Contrast-Induced Nephropathy (CIN) Research
A significant concern with the administration of any iodinated contrast agent is the potential for nephrotoxicity, leading to contrast-induced nephropathy (CIN). CIN is characterized by a sudden decline in renal function following the administration of a contrast agent patsnap.com. The pathophysiology of CIN is understood to involve a combination of medullary ischemia, the formation of reactive oxygen species, and direct tubular cell toxicity nih.govlitfl.com.
Risk Mitigation Strategies
Research has identified several strategies to mitigate the risk of CIN in patients receiving this compound. Prophylactic hydration is a cornerstone of CIN prevention. Ensuring patients are adequately hydrated before and after the procedure helps to facilitate the renal clearance of the contrast agent drugs.compatsnap.com. Using the lowest effective dose of this compound is another crucial strategy to minimize renal exposure patsnap.compatsnap.com. Additionally, the use of low-osmolar or iso-osmolar non-ionic contrast agents like this compound is recommended over high-osmolar agents to reduce the risk of nephrotoxicity litfl.comradcliffecardiology.com.
Impact on Patients with Pre-existing Renal Impairment
Patients with pre-existing renal impairment are at a significantly higher risk of developing CIN patsnap.comlitfl.com. Clinical research has focused on the safety of various contrast agents in this vulnerable population. In a pooled data analysis of 80 subjects with abnormal baseline blood urea (B33335) nitrogen (BUN) or creatinine (B1669602) levels, those who received this compound (n=44) had a higher occurrence of post-procedure increases in creatinine levels compared to those who received the nonionic contrast agent iohexol (n=36) (p = 0.008) drugs.com. This suggests that while this compound is a low-osmolar agent, its use in patients with pre-existing renal dysfunction requires careful consideration and risk-benefit assessment. The pharmacokinetic profile and total clearance of this compound in patients with significantly impaired renal function have not been extensively studied drugs.com.
Table 1: Renal Safety Findings in Patients with Abnormal Baseline Renal Function
| Outcome | This compound (n=44) | Iohexol (n=36) | p-value |
|---|---|---|---|
| Increased Post-Procedure Creatinine | Higher Occurrence | Lower Occurrence | 0.008 |
| Systolic Pressure at 2-6 hours | Lower | Higher | 0.043 |
Cardiovascular Safety Research
Cardiovascular adverse events are a recognized risk associated with the administration of iodinated contrast media. While generally uncommon, these events can be severe and life-threatening. The main feature of fatal reactions to contrast agents is often cardiac arrest, with pre-existing cardiovascular disease being a significant aggravating factor drugs.com.
Common cardiovascular side effects reported in clinical studies with this compound include angina pectoris and hypertension drugs.comrxlist.com. Less common events include bradycardia, hypotension, atrial fibrillation, syncope, tachycardia, vasodilation, and ventricular extrasystoles drugs.comrxlist.com.
In controlled clinical studies comparing this compound (n=531) to a nonionic comparator (iohexol, n=542), the incidence of specific cardiovascular adverse events was documented.
Table 2: Incidence of Cardiovascular Adverse Events in Controlled Clinical Studies
| Adverse Event | This compound (n=531) | Comparator (n=542) |
|---|---|---|
| Angina Pectoris | 7 (1.3%) | 11 (2.0%) |
| Hypertension | 6 (1.1%) | Not Reported |
Hypersensitivity Reactions and Allergic Mechanisms
Hypersensitivity reactions to this compound can manifest in a variety of ways, from mild cutaneous reactions to severe, life-threatening anaphylaxis patsnap.com. The incidence of such reactions is reported to be twice as high in patients with a history of allergies and three times higher in those with a previous reaction to a contrast agent drugs.com.
The mechanisms underlying these reactions are complex and can be categorized as immediate (occurring within one hour) or non-immediate (occurring after one hour) nih.gov. Immediate reactions are often mediated by the release of histamine and other inflammatory mediators from mast cells and basophils, which can be triggered by IgE-mediated or non-IgE-mediated pathways frontiersin.orgmdpi.comnih.gov. Non-immediate reactions are typically T-cell mediated nih.gov. The chemical structure and properties of the contrast agent, including its osmolality, can influence the likelihood and nature of a hypersensitivity reaction frontiersin.orgmdpi.com.
Drug-Drug Interactions Affecting this compound Clearance or Toxicity
The safe administration of this compound can be influenced by concomitant medications. Several drug-drug interactions have the potential to affect the clearance of this compound or increase its toxicity, primarily through nephrotoxic effects.
One of the most significant interactions is with metformin, a common antidiabetic medication. The administration of iodinated contrast agents like this compound to patients taking metformin can lead to a rare but serious condition known as lactic acidosis, particularly in the presence of acute renal dysfunction patsnap.commedscape.com. It is generally recommended to temporarily discontinue metformin before and for 48 hours after the procedure, with renal function re-evaluated before restarting the medication medscape.com.
Concurrent use of other nephrotoxic drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and certain antibiotics like aminoglycosides, can also increase the risk of kidney damage when administered with this compound patsnap.com. Diuretics may lead to dehydration, which can further elevate the risk of nephrotoxicity patsnap.com.
Additionally, renal toxicity has been reported in a few patients with liver dysfunction who were given an oral cholecystographic agent followed by an intravascular contrast agent. Therefore, administration of this compound should be postponed in patients with known or suspected hepatic or biliary disorders who have recently received such an agent drugs.comdrugbank.comrxlist.com.
Many drugs can potentially decrease the excretion rate of this compound, leading to higher serum levels and an increased risk of toxicity. Conversely, some drugs may increase the excretion rate of this compound, potentially reducing its efficacy.
Table 3: Examples of Potential Drug-Drug Interactions with this compound
| Interacting Drug/Class | Potential Effect | Mechanism |
|---|---|---|
| Metformin | Increased risk of lactic acidosis | Altered renal function secondary to contrast administration |
| Nephrotoxic Drugs (e.g., NSAIDs, Aminoglycosides) | Increased risk of nephrotoxicity | Additive renal toxicity |
| Diuretics | Increased risk of nephrotoxicity | Dehydration |
| Oral Cholecystographic Agents (in patients with liver dysfunction) | Increased risk of renal toxicity | Unknown |
| Aldesleukin | Increased risk of hypersensitivity reaction | Not specified |
| Drugs that decrease this compound excretion (e.g., Allopurinol, Alclofenac) | Higher serum level of this compound, potential for increased toxicity | Competition for renal excretion pathways |
| Drugs that increase this compound excretion (e.g., Amiloride) | Lower serum level of this compound, potential for reduced efficacy | Altered renal handling |
Patient-Reported Outcomes and Comfort Studies
Patient-reported outcomes (PROs) are essential for assessing the tolerability of intravascular contrast agents. Research and clinical findings for this compound have centered on the sensations patients experience during and immediately following injection, with a primary focus on warmth and pain at the injection site.
Detailed Research Findings
Information from clinical trials and prescribing data for this compound indicates that sensations of warmth and/or pain upon injection are recognized outcomes. The official prescribing information for this compound notes that the frequency of these patient-reported sensations is comparable to that of the nonionic comparator agent, iohexol. One of the most commonly reported side effects is a sensation of warmth or a mild burning feeling at the injection site, which is generally temporary and resolves quickly patsnap.com.
While extensive, publicly available clinical trial data with specific statistical analyses focusing solely on this compound's comfort profile against a broad spectrum of other agents is limited, the qualitative and comparative information available provides a clear indication of the typical patient experience. The osmolality of a contrast agent is a significant factor influencing patient comfort. As a non-ionic, low-osmolar contrast medium, this compound's comfort profile is understood to be in line with other agents in its class.
The following table summarizes the key patient-reported outcomes associated with the administration of this compound, based on the available clinical information.
Patient-Reported Outcomes with this compound Injection
| Patient-Reported Outcome | Description of Finding | Comparative Information |
|---|---|---|
| Sensation of Warmth | A frequent, transient feeling of heat, often at the injection site, which may spread systemically. This sensation is generally mild and resolves shortly after the injection is complete patsnap.com. | The rate of occurrence is reported to be similar to that of the non-ionic contrast agent iohexol. |
| Pain on Injection | Discomfort or a mild to moderate burning sensation localized to the vein at the time of administration. | The incidence of injection-site pain is comparable to that observed with the administration of iohexol. |
This table provides a summary of findings based on available clinical and prescribing information. The intensity of sensations can vary based on factors such as injection rate, contrast concentration, and individual patient sensitivity.
The consistent reporting of these outcomes highlights the importance of informing patients about the likelihood of experiencing sensations of warmth or mild pain to enhance their comfort and cooperation during imaging procedures.
Chemical Synthesis and Structural Activity Relationships Sar Research
Synthetic Routes for Ioxilan
The synthesis of this compound, a nonionic, tri-iodinated X-ray contrast agent, involves a multi-step chemical process. The chemical name for this compound is 5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide. nih.gov The preparation of this compound and related non-ionic contrast agents typically originates from 5-amino-isophthalic acid, which undergoes iodination and subsequent amidation and alkylation reactions.
A key intermediate in the synthesis is 5-amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. researchgate.netgoogle.com The industrial preparation of this intermediate involves the iodination of 5-amino-N,N′-bis(2,3-dihydroxypropyl)-isophthalamide using iodine chloride. google.com This core structure is then further modified.
One patented method for preparing this compound involves the use of 5-amido-N,N'-bis(2,3-dihydroxy propyl)-N'-(2-hydroxy ethyl)-2,4,6-triiodo-1,3-benzenedicarboxamide as a starting material. google.com Another synthetic approach involves reacting 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiiodoisophthalamide with acetoxyacetyl chloride, followed by hydrolysis in an alkali aqueous medium. researchgate.net The resulting compound is then reacted with chlorohydrin to introduce the N-(2-hydroxyethyl) group, ultimately forming the this compound molecule. researchgate.net The final product requires purification, for instance by recrystallization, to achieve a purity of over 99%. researchgate.net
Structural Modifications and Derivative Development
This foundational principle has been extended to the development of derivatives, most notably lipophilic prodrugs designed for specific imaging applications. nih.gov A prominent example is the creation of particulate contrast media for targeted delivery. nih.gov
This compound carbonate (IX-C) particles are a key derivative of this compound, developed as a biodegradable, particulate contrast agent for the selective enhancement of the liver and spleen in computed tomography (CT) imaging. nih.gov These particles function as a prodrug of this compound, designed to be taken up by phagocytic cells of the reticuloendothelial system (RES), such as Kupffer cells in the liver. nih.gov
The synthesis of the this compound carbonate (IX-C) prodrug is achieved by reacting this compound with carbonyldiimidazole in dimethyl sulfoxide (B87167) (DMSO). nih.gov A catalytic amount of sodium methoxide (B1231860) is added, and the reaction proceeds overnight at 70°C, yielding IX-C with a 50% success rate. nih.gov
From this IX-C material, particles are formulated using a solvent extraction/evaporation method. nih.gov The process involves dissolving the synthesized IX-C in a solvent mixture and emulsifying it in an aqueous solution of polyvinyl alcohol (PVA). nih.gov This process can be adjusted to produce particles of varying sizes:
Microparticles: When IX-C is dissolved in methylene (B1212753) chloride and acetone, emulsification produces particles primarily between 0.36 to 5.54 μm. nih.gov
Nanoparticles: Using dimethylformamide as the solvent results in nanoparticles with a size range of 158 to 433 nm. nih.gov
The resulting particles are then purified through centrifugation and filtration. nih.gov Characterization studies show that these particles are stable when suspended in saline. google.com
IX-C particles are designed to be biodegradable, breaking down to release the original, water-soluble this compound molecule and carbon dioxide. google.comnih.gov It is hypothesized that this degradation occurs primarily inside the phagocytic cells after uptake. nih.gov
In laboratory studies, the degradation of IX-C particles has been observed under various conditions. While the particles are stable in saline for up to two weeks, they completely dissolve in rat or rabbit plasma at 37°C within six days. nih.gov The degradation is much faster in a basic solution, with particles dissolving within one hour in 0.1 N sodium hydroxide (B78521) at 37°C. nih.gov The degradation products were confirmed using reverse-phase high-performance liquid chromatography (HPLC) and Fast Atom Bombardment Mass spectroscopy. nih.gov
The pharmacokinetics of IX-C particles are highly dependent on their size. Following intravenous injection in rats, both micro- and nanoparticles are taken up by the liver and spleen. researchgate.net
Nanoparticles exhibit a high concentration in the blood shortly after injection, suggesting potential use as a blood-pool imaging agent. They remain in the liver at high concentrations for at least six hours before being slowly cleared. researchgate.net
Microparticles show significantly lower liver concentration compared to nanoparticles but a significantly higher concentration in the spleen. nih.gov Critically, microparticles demonstrate a much lower uptake by the kidneys, making them a more suitable agent for targeted macrophage imaging. researchgate.netnih.gov
In terms of imaging efficacy, IX-C microparticles have been shown to significantly enhance liver attenuation in CT scans. google.com In studies with rabbits bearing VX2 liver tumors, tumors that were barely visible in pre-contrast scans became clearly detectable for up to two hours after injection of IX-C particles. nih.gov The contrast agent created a significant attenuation difference between the healthy liver tissue and the tumor. nih.gov
Table 1: Comparative Biodistribution of IX-C Nanoparticles vs. Microparticles
| Feature | IX-C Nanoparticles | IX-C Microparticles |
|---|---|---|
| Average Diameter | 290 nm | 1.7 µm |
| Initial Blood Concentration | High | Lower |
| Liver Uptake | High, sustained for 6+ hours | Significantly Lower |
| Spleen Uptake | Lower | Significantly Higher |
| Kidney Uptake | Substantial | Significantly Lower |
| Primary Imaging Potential | Blood-pool and macrophage imaging | Preferred for macrophage imaging |
Data sourced from biodistribution studies in rats. researchgate.net
The toxicity of IX-C particles has been evaluated in animal models. Acute toxicity studies in mice established a median lethal dose (LD50) for the microparticles. nih.gov Kidney toxicity has also been a focus of investigation, with studies in rats showing that both micro- and nanoparticles can cause transient increases in blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels one day after injection, indicating some level of renal stress. nih.gov The increase in these markers was notably higher for the nanoparticles compared to the microparticles, corresponding with the higher kidney uptake of the smaller particles. nih.gov Histological examination of kidneys from rats injected with IX-C nanoparticles revealed damage to the proximal tubules. nih.gov
Table 2: Acute Toxicity of IX-C Microparticles in Mice
| Gender | Median Lethal Dose (LD50) of IX-C | Equivalent Iodine Dose |
|---|---|---|
| Male | 3.1 g/kg | 1.4 g I/kg |
| Female | 2.6 g/kg | 1.2 g I/kg |
Data represents the dose at which 50% of the test subjects did not survive. nih.gov
This compound Carbonate Particles for Macrophage Imaging
Structure-Activity Relationships of this compound
The physicochemical properties and biological tolerance of the non-ionic, tri-iodinated contrast agent this compound are intrinsically linked to its unique molecular structure. The design of this compound represents a targeted effort to optimize the relationship between the chemical architecture and its function as a contrast medium, focusing specifically on minimizing osmolality while maintaining high hydrophilicity for better tolerance.
A critical factor in the performance and tolerance of intravascular contrast media is the osmolality of the solution, which is determined by the concentration of solute particles. This compound, being a non-ionic compound, does not dissociate into ions in solution, a characteristic that inherently leads to a lower osmolality compared to ionic contrast agents. patsnap.comrxlist.comfda.gov
However, the molecular design of this compound achieves an osmolality that is unexpectedly low, even for a non-ionic monomeric agent. nih.gov At a concentration of 300 mg of iodine per milliliter (mgI/mL), this compound exhibits an osmolality of approximately 570 mOsm/kg water. nih.gov This is attributable to a specific molecular feature: a region of double methylenes incorporated into its structure. nih.govnih.gov This region creates a localized hydrophobic character, which promotes transient, weak intermolecular association through hydrophobic bonding. nih.gov This self-association of this compound molecules effectively reduces the number of independent particles in the solution, thereby lowering its osmolality below what would be predicted from its molar concentration alone. nih.gov Research confirms that both hydrophilic and hydrophobic characteristics of a contrast agent molecule are important in determining the final osmolality of its solution. nih.gov
Table 1: Comparison of Osmolality for Different Contrast Media
| Compound | Type | Osmolality (mOsm/kg H₂O) at ~300-350 mgI/mL |
|---|---|---|
| This compound | Non-ionic Monomer | ~570-695 |
| Iohexol (B1672079) | Non-ionic Monomer | ~690-844 |
| Diatrizoate | Ionic Monomer | ~1500-2100 |
| Iodixanol (B1672021) | Non-ionic Dimer | ~290 (iso-osmolar) |
Studies comparing this compound with Iohexol, another non-ionic agent with similar hydrophilicity, have shown that this compound demonstrates favorable tolerance. nih.gov For instance, after a 60-minute incubation with rabbit aortic rings, this compound caused no change in the dilator response, whereas Iohexol reduced it. nih.gov This suggests that the unique molecular design of this compound, which successfully achieves a very low osmolality, also provides for good biological tolerance. nih.gov
Table 2: this compound Structural Features and Their Functional Impact
| Structural Feature | Chemical Group | Primary Functional Impact |
|---|---|---|
| Radiopaque Core | Tri-iodinated Benzene Ring | Attenuation of X-rays for image contrast |
| Hydrophilic Moieties | Polyhydroxyl Side Chains (-OH groups) | High water solubility and biological tolerance |
| Osmolality-Reducing Region | Double Methylenes | Promotes intermolecular hydrophobic association, lowering osmolality |
| Hydrophobic Shield | Hydrophilic Group Masking | Enhances biological tolerance by shielding the hydrophobic region |
Comparative Research and Differentiation
Ioxilan vs. Iohexol (B1672079): Efficacy and Safety Comparisons
Image Quality and Diagnostic Capability
Clinical trials have evaluated the comparative performance of this compound and Iohexol in terms of image quality and diagnostic utility across various angiographic and urographic procedures. Studies comparing this compound Injection (at concentrations of 300 mgI/mL and 350 mgI/mL) with iohexol injection at identical concentrations reported similar outcomes in visualization ratings and the ability to render a diagnosis. fda.gov
For cerebral arteriography, this compound (300 mgI/mL) demonstrated good or excellent visualization in 95% of patients, a result comparable to that achieved with iohexol (300 mgI/mL). fda.gov In coronary arteriography and left ventriculography, this compound (350 mgI/mL) yielded good or excellent visualization in 99% or more of patients, aligning with the performance of iohexol (350 mgI/mL). fda.gov Similarly, in intravenous excretory urography, this compound (350 mgI/mL) consistently produced good or excellent visualization in all patients, enabling a radiologic diagnosis in 100% of cases, which was consistent with findings for iohexol (350 mgI/mL). fda.gov
Table 1: Image Quality and Diagnostic Capability: this compound vs. Iohexol
| Procedure Type | This compound Visualization Rating (Good/Excellent) | Iohexol Visualization Rating (Good/Excellent) | Diagnostic Capability (this compound vs. Iohexol) | Citation |
| Cerebral Arteriography | 95% | Similar | Similar | fda.gov |
| Coronary Arteriography/Left Ventriculography | ≥99% | Similar | Similar | fda.gov |
| Intravenous Excretory Urography | 100% | Similar | Similar (100% diagnosis) | fda.gov |
Renal Function Markers and Nephrotoxicity
Direct comparative research specifically assessing the impact of this compound versus Iohexol on renal function markers and the incidence of nephrotoxicity was not explicitly detailed in the available literature. However, other comparative studies involving Iohexol and different contrast agents, such as Iodixanol (B1672021), have provided insights into contrast-induced nephropathy (CIN). For instance, the NEPHRIC trial demonstrated a significantly lower incidence of contrast-induced acute kidney injury (CI-AKI) with iodixanol (2%) compared to iohexol (16%) in high-risk diabetic patients with chronic kidney disease. nih.govelsevier.es Additionally, in a rat model, iohexol was shown to induce more severe nephrotoxicity than iodixanol. nih.govresearchgate.net
Patient Comfort and Adverse Event Profiles
General adverse reactions reported for this compound Injection have been noted to be similar to those observed with iohexol injection. fda.gov In vitro assays conducted to determine the effects of this compound on coagulation factors, such as thrombin time, indicated that this compound's impact was comparable to that of both iohexol and iopamidol. fda.gov
This compound vs. Iodixanol: Comparative Studies
Vascular Dysfunction and Contrast-Induced Nephropathy
A randomized clinical trial directly comparing this compound 350 with Iodixanol 320 revealed that this compound was associated with a reduced incidence of contrast-induced vascular dysfunction. researchgate.net While the study noted that contrast media are generally associated with nephropathy, specific comparative data on the incidence of contrast-induced nephropathy (CIN) directly between this compound and Iodixanol were not explicitly detailed in the provided search results.
Image Resolution and Patient Satisfaction
The same randomized clinical trial that compared this compound 350 and Iodixanol 320 also assessed image resolution and patient satisfaction. The findings indicated that this compound was associated with improved contrast resolution when compared to Iodixanol. researchgate.net Furthermore, the study reported that this compound led to improved patient satisfaction in comparison to Iodixanol. researchgate.net
Table 2: Image Resolution and Patient Satisfaction: this compound vs. Iodixanol
| Parameter | This compound Outcome | Iodixanol Outcome | Citation |
| Contrast Resolution | Improved | Less improved | researchgate.net |
| Patient Satisfaction | Improved | Less improved | researchgate.net |
This compound in Relation to Other Nonionic Monomeric and Dimeric Agents (e.g., Iopamidol, Iopromide, Ioversol, Diatrizoate, Ioxaglate)
Comparative Osmolality and Clinical Implications
Osmolality, a measure of the concentration of solute particles in a solution, is a critical physicochemical property of contrast media that directly influences their physiological impact upon intravascular administration. Contrast media are broadly categorized based on their osmolality relative to human plasma (approximately 290 mOsm/kg). High-osmolar contrast media (HOCM), typically ionic monomers, possess an osmolality significantly higher than plasma, often five to seven times greater. wikipedia.orgpharmakb.com Low-osmolar contrast media (LOCM), which include nonionic monomers and ionic dimers, have an osmolality two to three times that of plasma. wikipedia.orgpharmakb.com Iso-osmolar contrast media (IOCM), represented by nonionic dimers, are formulated to be iso-osmolar with plasma. wikipedia.orgflybase.orgfishersci.ca
This compound is characterized as a low-osmolar nonionic monomer. fishersci.canih.govmims.com Studies have reported its osmolality to be 690 mOsm/kg at a concentration of 350 mgI/mL wikipedia.orgnih.govwikipedia.org and 570 mOsm/kg at 300 mgI/mL. mims.com This positions this compound among the lower end of the osmolality spectrum for nonionic monomeric agents. Comparative analyses have shown this compound to have the lowest osmolality among several nonionic monomeric iodinated contrast media evaluated. nih.gov
The table below provides a comparative overview of the osmolality of this compound alongside other common contrast agents at comparable iodine concentrations, typically 350 mgI/mL where available.
| Compound Name | Classification | Osmolality (mOsm/kg) at 350 mgI/mL (unless specified) |
| This compound | Nonionic Monomer | 690 wikipedia.orgnih.govwikipedia.org |
| Iopamidol | Nonionic Monomer | 810 wikipedia.org, 730 nih.gov |
| Iopromide | Nonionic Monomer | 730 nih.gov |
| Ioversol | Nonionic Monomer | 790 nih.gov |
| Iohexol | Nonionic Monomer | 844 wikipedia.org, 880 wikipedia.org, 780 nih.gov |
| Ioxaglate | Ionic Dimer | ~600 (general LOCM range) nih.gov |
| Diatrizoate | Ionic Monomer | 1850 wikipedia.org |
| Iodixanol | Nonionic Dimer | ~290 (iso-osmolar) wikipedia.orgfishersci.canih.gov |
Note: Osmolality values can vary slightly depending on the specific concentration and formulation.
The clinical implications of osmolality are significant. High-osmolality contrast media are known to cause greater hemodynamic changes, such as a more pronounced decrease in arterial pressure, compared to low-osmolar agents. wikipedia.org The reduction in osmolality from HOCM to LOCM and IOCM has generally led to improved patient tolerance and a decrease in certain adverse effects. fishersci.caontosight.ai
Impact on Vascular Pain and Patient Experience
The osmolality of a contrast medium is a primary determinant of the vascular pain and discomfort experienced by patients during injection. wikipedia.orgontosight.ai Higher osmolality agents tend to draw water into the vascular system, which can lead to sensations of warmth and pain. ontosight.ai
Research focusing on this compound's impact on vascular pain has demonstrated its favorable profile. In a study utilizing a psychopharmacological method (conditioned taste aversion) in rats, this compound, with an osmolality of 690 mOsm/kg, produced the least vascular pain when compared to Iopamidol (810 mOsm/kg) and Iohexol (844 mOsm/kg) at the same iodine concentration (350 mgI/mL). wikipedia.org This finding supports the principle that contrast media with lower osmolality elicit less vascular pain. wikipedia.org
Generally, nonionic, low-osmolar contrast media, including this compound, are associated with less patient discomfort compared to high-osmolar ionic media like Diatrizoate. pharmakb.comnih.gov While iso-osmolar agents like Iodixanol have been shown to reduce discomfort, pain, and warmth sensation compared to a pool of low-osmolar contrast media in intra-arterial injections nih.govwikipedia.orgcenmed.com, specific direct comparisons of this compound against all other individual agents regarding patient-reported pain are limited in the provided information. However, the consistent finding that lower osmolality correlates with reduced pain suggests this compound's advantage over higher osmolar agents.
Advanced Research and Methodological Innovations
Development of Novel Formulations and Delivery Systems
Particulate contrast media represent an innovative approach to enhancing imaging of specific organs or cell types, particularly those involved in the reticuloendothelial system (RES). Ioxilan carbonate (IX-C) particles have been developed as a new particulate contrast medium for computed tomography (CT) enhancement of the liver, acting as a macrophage imaging agent nih.govnih.gov.
These IX-C particles are synthesized from this compound, a nonionic water-soluble contrast agent, and are designed to be biodegradable, breaking down into this compound and carbon dioxide nih.gov. Studies have shown that IX-C particles, with an average size of 1 to 2 microns, are stable in saline suspension nih.gov. Upon intravenous injection, both IX-C nanoparticles (average diameter = 290 nm) and microparticles (average diameter = 1.7 µm) are taken up by the liver and spleen nih.gov. The microparticles, due to reduced renal uptake compared to nanoparticles, are considered a preferred macrophage imaging agent nih.gov.
A dose of 200 mg iodine/kg body weight of IX-C particles in rabbits resulted in a 38 Hounsfield unit increase in liver attenuation, with hepatic clearance occurring within two days. This enhancement allowed for the detection of hepatic tumors that were barely visible in pre-contrast scans nih.gov. The development of such particulate contrast media from nonionic agents like this compound signifies a new direction in contrast agent research nih.gov.
| Particle Type | Average Diameter | Tissue Uptake | Renal Uptake | Potential Use |
|---|---|---|---|---|
| IX-C Nanoparticles | 290 nm nih.gov | Liver, Spleen nih.gov | Higher nih.gov | Blood-pool imaging nih.gov |
| IX-C Microparticles | 1.7 µm nih.gov | Liver, Spleen nih.gov | Significantly Lower nih.gov | Macrophage imaging nih.gov |
| IX-C Particles (general) | 1-2 microns nih.gov | Liver (macrophages) nih.gov | N/A | Liver CT enhancement nih.gov |
Cyclodextrins are excipients that can influence the properties of active substances, including their toxicity europa.eu. While the direct application of cyclodextrin-enabled formulations specifically for this compound to provide renal protection is not extensively detailed in the provided search results, research into cyclodextrins for renal protection in the context of contrast agents and other drugs is an active area. For instance, attempts to reduce the toxicity of iodine-based radiocontrast agents are promising, particularly through the use of cyclodextrin, which may cause contrast to remain in the urinary space, thereby reducing its penetration into kidney tissue and potential damage jacc.org. Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to reduce cholesterol content in kidneys and protect against the development of albuminuria, renal failure, inflammation, and tubulointerstitial fibrosis in experimental models of kidney disease nih.gov. This suggests a potential avenue for research into cyclodextrin-based formulations to mitigate renal effects associated with contrast agents like this compound.
Molecular Imaging and Targeted Applications Research
Molecular imaging with this compound derivatives focuses on specifically targeting biological processes or cells to provide more precise diagnostic information.
This compound carbonate (IX-C) particles, a prodrug of this compound, have been developed as a radiopaque particulate contrast agent specifically for macrophage imaging nih.govnih.govnih.gov. This approach leverages the fact that particles are effectively taken up by phagocytic cells, such as Kupffer cells in the reticuloendothelial system nih.gov.
Research indicates that IX-C particles are degraded inside phagocytic cells to release the original nonionic, water-soluble this compound nih.gov. Both IX-C nanoparticles and microparticles are taken up by the liver and spleen. While nanoparticles showed high blood iodine concentration shortly after injection, suggesting potential as a blood-pool imaging agent, microparticles demonstrated significantly lower renal uptake, making them a preferred agent for macrophage imaging nih.gov. This targeted uptake by macrophages allows for the enhancement of liver attenuation and the detection of hepatic tumors in CT imaging nih.gov. The ability of these biodegradable radiopaque particles to be used as either blood-pool or macrophage imaging agents depends on their size and distribution characteristics nih.gov.
Computational Modeling and Predictive Analytics in this compound Research
Computational modeling and predictive analytics play a crucial role in understanding and optimizing the behavior of pharmaceutical compounds, including contrast agents like this compound.
Physiologically Based Pharmacokinetic (PBPK) modeling and simulation is a dynamic approach that integrates drug properties with species physiology to predict drug concentration in plasma and tissues pharmaron.com. This method is valuable for understanding how a drug behaves within the body, predicting human pharmacokinetics (PK), and optimizing drug formulations pharmaron.com.
For this compound, pharmacokinetic studies have been conducted in healthy young volunteers. This compound exhibits biphasic and first-order pharmacokinetics rxlist.comfda.govfda.gov. It is primarily distributed in the blood, with an apparent volume of distribution of 7.2 ± 1.0 L in women and 10.0 ± 2.4 L in men. The total clearance values were approximately 95.4 ± 11.1 mL·min⁻¹ for women and 101.0 ± 14.7 mL·min⁻¹ for men, with renal clearance being the predominant elimination pathway rxlist.comfda.gov. The average amount of this compound excreted unchanged in urine within 24 hours represents 93.7% of the administered dose in young healthy subjects, suggesting that biliary and/or gastrointestinal excretion are not significant fda.gov.
The pharmacokinetic profile of this compound, including its distribution and elimination, can be summarized as follows:
| Parameter | Value (Women) | Value (Men) | Reference |
|---|---|---|---|
| Apparent Volume of Distribution (Central Compartment) | 7.2 ± 1.0 L | 10.0 ± 2.4 L | rxlist.comfda.gov |
| Total Clearance | 95.4 ± 11.1 mL·min⁻¹ | 101.0 ± 14.7 mL·min⁻¹ | rxlist.comfda.gov |
| Renal Clearance | 89.4 ± 13.3 mL·min⁻¹ | 94.9 ± 16.6 mL·min⁻¹ | rxlist.comfda.gov |
| Initial Distribution Half-life | 13.1 ± 4.2 minutes | 23.5 ± 15.3 minutes | fda.gov |
| Elimination Half-life | 102.0 ± 16.9 minutes | 137 ± 35.4 minutes | fda.govmedscape.com |
| Excretion (unchanged in urine at 24 hours) | 93.7% of dose | 93.7% of dose | fda.gov |
| Protein Binding | Negligible | rxlist.comfda.govmedscape.com |
PBPK modeling can be used to predict drug behavior across populations and support regulatory processes pharmaron.commdpi.commdpi.com. While the specific application of PBPK modeling for predicting this compound's behavior in various patient populations (e.g., those with impaired renal function) is noted as an area where further study is needed rxlist.com, the general utility of such models in understanding and optimizing drug disposition is well-established nih.govnih.gov.
Future Research Perspectives of Ioxilan
Unexplored Mechanisms of Action and Side Effects
While the primary mechanism of Ioxilan involves X-ray absorption due to its iodine content, a more nuanced understanding of its molecular and cellular interactions is warranted. Research could delve into subtle biological effects beyond simple opacification. For instance, this compound's molecular design incorporates a hydrophobic region to lower osmolality and a terminal hydrophilic group intended to minimize side effects by reducing binding with biological structures. dicardiology.com Further studies could precisely map how these structural features influence specific cellular pathways, protein interactions, or membrane dynamics, potentially revealing novel mechanisms of action or contributing factors to its safety profile.
A critical area for future research is the elucidation of the precise molecular mechanisms underlying adverse reactions, such as contrast-induced nephropathy (CIN) and hypersensitivity reactions (HSRs). While CIN is known to occur, particularly in patients with pre-existing kidney conditions, a detailed understanding of how this compound interacts at a cellular level to induce renal stress or damage is still evolving. patsnap.comnih.gov Future studies could investigate the specific cellular targets or signaling pathways involved in these reactions, paving the way for targeted interventions or preventative strategies. Similarly, despite advancements in contrast media formulations, HSRs remain a clinical challenge, and further research is needed to unravel their exact mechanisms, which could involve non-allergic or pseudo-allergic pathways. frontiersin.org
Moreover, the concept of this compound carbonate particles, a prodrug approach designed for liver-targeted contrast enhancement that degrades to release this compound, presents an avenue for exploring novel mechanisms of targeted delivery and controlled release within specific organ systems. nih.gov Research into such prodrug strategies could uncover new ways to optimize contrast delivery, reduce systemic exposure, and potentially mitigate off-target side effects.
Long-term Safety and Efficacy Research
Significant gaps exist in the long-term safety profile of this compound. Specifically, long-term animal studies to evaluate its carcinogenic potential or effects on fertility have not been performed. fda.govwikidoc.org Addressing these gaps through comprehensive preclinical and potentially post-market surveillance studies is crucial for a complete understanding of its safety over extended periods.
Furthermore, the pharmacokinetic profile and total clearance of this compound in patients with significantly impaired renal function have not been thoroughly studied. fda.govwikidoc.org Given that contrast agents are primarily excreted by the kidneys and can pose a risk of CIN, detailed pharmacokinetic and pharmacodynamic studies in renally impaired populations are essential. Such research would inform safer dosing guidelines and risk management strategies for vulnerable patient groups.
Beyond safety, long-term efficacy research is also important. While this compound has demonstrated efficacy in various diagnostic applications, confirming sustained image quality and diagnostic accuracy over extended periods, especially when compared to newer contrast agents or alternative imaging modalities, would be beneficial. Comparative studies focusing on long-term patient outcomes and diagnostic utility in specific clinical scenarios are needed to solidify its role, should it be reintroduced or repurposed.
Personalized Medicine Approaches and Patient Stratification
The current practice of individualizing this compound dosage based on factors like age, body weight, vessel size, and blood flow highlights a foundational step towards personalized medicine. However, specific dose adjustments tailored to age, gender, weight, and renal function have not been extensively studied for this compound. rxlist.comwikidoc.orgdrugs.com Future research should focus on developing precise dosing algorithms that integrate a broader range of patient-specific parameters, potentially leveraging pharmacokinetic modeling and real-world data.
Patient stratification is crucial, particularly concerning the risk of CIN. Patients with pre-existing kidney conditions are at a higher risk, necessitating careful assessment and potentially adjusted protocols. patsnap.com Research could explore biomarkers for early identification of high-risk individuals and develop predictive models for adverse reactions based on genetic predispositions, comorbidities, and concomitant medications.
Managing drug interactions, especially with nephrotoxic agents (e.g., NSAIDs, certain antibiotics) and metformin, is another critical aspect of personalized medicine. patsnap.commedscape.comresearchgate.net Studies investigating the precise mechanisms of these interactions and developing evidence-based guidelines for medication management before and after this compound administration would enhance patient safety. Personalized hydration protocols and post-procedure monitoring based on individual patient risk profiles could also be optimized through further research.
Integration with Artificial Intelligence and Machine Learning in Image Analysis
AI algorithms can be trained on vast datasets of medical images obtained with this compound to enhance various aspects of diagnostic imaging. This includes:
Dose Optimization: AI could analyze patient characteristics and image requirements to recommend the lowest effective dose of this compound, minimizing patient exposure while maintaining diagnostic quality.
Image Enhancement and Artifact Reduction: ML models can be developed to denoise images, correct for motion artifacts, or even synthesize higher-quality images from lower-dose acquisitions, potentially reducing the need for higher contrast concentrations. mdpi.commoleculardevices.commbl.edu
Automated Detection and Segmentation: AI can automate the detection and segmentation of anatomical structures or pathologies enhanced by this compound, improving diagnostic efficiency and consistency. mdpi.comfda.govmoleculardevices.comzeiss.com
Predictive Analytics: By integrating imaging data with clinical and genomic information, AI could predict patient response to this compound, forecast the likelihood of adverse events, or even identify subtle pathologies that might be missed by human interpretation. fda.gov
The application of AI/ML in image analysis, therefore, holds considerable promise for maximizing the diagnostic utility of this compound-enhanced studies while simultaneously improving patient safety and workflow efficiency.
Cost-Effectiveness and Global Health Considerations
Cost-effectiveness analysis (CEA) is a vital tool for optimizing resource allocation and improving health outcomes globally. syenza.com While this compound's discontinuation in some markets might suggest economic challenges, future research could re-evaluate its cost-effectiveness, especially in the context of global health.
If this compound's unique properties, such as its low osmolality and favorable safety profile, could offer a significant advantage in certain clinical scenarios or patient populations, a renewed focus on its cost-effectiveness could justify its reintroduction or expanded use in specific global health contexts. This would require robust economic evaluations that consider local healthcare infrastructures, disease prevalence, and affordability.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
